REACTION_SMILES
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[F:17][c:18]1[cH:19][cH:20][c:21]([CH2:22][O:23][c:24]2[cH:25][cH:26][c:27]([N+:30]([O-:31])=[O:32])[cH:28][cH:29]2)[cH:33][cH:34]1.[F:1][c:2]1[cH:3][c:4]([CH2:8][O:9][c:10]2[cH:11][cH:12][c:13]([NH2:14])[cH:15][cH:16]2)[cH:5][cH:6][cH:7]1>>[F:17][c:18]1[cH:19][cH:20][c:21]([CH2:22][O:23][c:24]2[cH:25][cH:26][c:27]([NH2:30])[cH:28][cH:29]2)[cH:33][cH:34]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(OCc2ccc(F)cc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(OCc2cccc(F)c2)cc1
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Name
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Type
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product
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Smiles
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Nc1ccc(OCc2ccc(F)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |